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Compound of Interest

Compound Name: 2-(1-Benzothiophen-3-yl)oxirane

Cat. No.: B7942438 Get Quote

Technical Guide: 2-(1-Benzothiophen-3-
yl)oxirane
For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the physical, chemical, and

potential biological properties of 2-(1-benzothiophen-3-yl)oxirane. As specific experimental

data for this compound is not readily available in public literature, this document compiles

information based on the well-established characteristics of its constituent moieties: the

benzothiophene core and the oxirane ring. The benzothiophene scaffold is a prominent feature

in numerous pharmacologically active compounds, exhibiting a wide range of biological

activities.[1][2][3] The appended oxirane (epoxide) ring is a reactive functional group, making

this molecule a potentially valuable intermediate for the synthesis of more complex drug

candidates.[4][5]

Predicted Physicochemical Properties
The physical and chemical properties of 2-(1-benzothiophen-3-yl)oxirane can be estimated

by considering the properties of benzothiophene and a simple aryl oxirane.
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Property
Predicted
Value/Characteristic

Rationale & References

Molecular Formula C₁₀H₈OS

Sum of atoms in

benzothiophene (C₈H₆S) and

the oxirane substituent

(C₂H₂O), accounting for the

bond between them.

Molecular Weight 176.24 g/mol
Calculated from the molecular

formula.

Appearance Likely a white to off-white solid
Benzothiophene is a white

solid.[1][6]

Melting Point
Expected to be a low-melting

solid

Benzothiophene has a melting

point of 32 °C.[1][6] The

addition of the oxirane group

will likely increase this.

Boiling Point > 221-222 °C

The boiling point of

benzothiophene is 221-222 °C.

[1][7] The larger molecular

weight will increase the boiling

point.

Solubility

Insoluble in water; Soluble in

common organic solvents

(e.g., acetone, ether, benzene,

ethanol).

Benzothiophene is insoluble in

water and soluble in organic

solvents.[1] Oxiranes are also

generally soluble in organic

solvents.

Density > 1.15 g/cm³

The density of benzothiophene

is approximately 1.15 g/cm³.[6]

The addition of the oxirane

group is expected to increase

the density.

Chemical Properties and Reactivity
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The chemical reactivity of 2-(1-benzothiophen-3-yl)oxirane is dominated by the electrophilic

nature of the oxirane ring and the aromatic character of the benzothiophene nucleus.

Reactivity of the Oxirane Ring
Epoxides are highly susceptible to ring-opening reactions due to significant ring strain.[4] This

reaction can be initiated by both nucleophiles and electrophiles.

Nucleophilic Ring-Opening: This is a key reaction for synthetic applications. The reaction can

proceed under basic or acidic conditions.

Under Basic/Neutral Conditions (Strong Nucleophiles): Strong nucleophiles will attack the

less sterically hindered carbon of the oxirane ring in an SN2-type reaction.[4][8]

Under Acidic Conditions (Weak Nucleophiles): In the presence of an acid catalyst, the

epoxide oxygen is protonated, activating the ring. Weak nucleophiles will then

preferentially attack the more substituted carbon atom, as the transition state has some

carbocationic character.[4][9]

A general representation of the nucleophilic ring-opening is depicted below:

Reactants
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Caption: General Nucleophilic Ring-Opening of the Oxirane.

Reactivity of the Benzothiophene Ring
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The benzothiophene ring system is aromatic and can undergo electrophilic substitution

reactions, primarily at the 2- and 3-positions. However, under the conditions required for many

electrophilic aromatic substitutions, the oxirane ring may also react.

Potential Biological Activities
While the biological activity of 2-(1-benzothiophen-3-yl)oxirane itself has not been

documented, the benzothiophene core is present in a wide array of biologically active

molecules.[10] Derivatives of benzothiophene have been reported to possess numerous

pharmacological properties, including:

Anti-inflammatory[2]

Antimicrobial and Antifungal[2]

Anticancer[2][3]

Antitubercular[2]

Antidiabetic[2]

Antiviral

Antioxidant[1]

The oxirane moiety makes this compound a reactive intermediate, capable of covalently

modifying biological macromolecules. This reactivity is a double-edged sword, as it can be

responsible for therapeutic effects but also potential toxicity.

Experimental Protocols
Detailed experimental protocols for 2-(1-benzothiophen-3-yl)oxirane are not available.

However, the following sections outline general procedures for its likely synthesis and

characterization based on established methods for similar compounds.

Proposed Synthesis
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A plausible synthetic route to 2-(1-benzothiophen-3-yl)oxirane would involve the epoxidation

of 3-vinyl-1-benzothiophene. This precursor could be synthesized from 3-bromo-1-

benzothiophene via a Stille or Suzuki coupling reaction. The epoxidation can be achieved using

a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).

3-Bromo-1-benzothiophene 3-Vinyl-1-benzothiopheneStille or Suzuki Coupling 2-(1-Benzothiophen-3-yl)oxiraneEpoxidation (e.g., m-CPBA)

Click to download full resolution via product page

Caption: Plausible Synthetic Pathway.

General Epoxidation Protocol:

Dissolve 3-vinyl-1-benzothiophene in a suitable chlorinated solvent (e.g., dichloromethane)

in a flask equipped with a magnetic stirrer and cooled in an ice bath.

Add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent dropwise to the

cooled solution.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding a solution of sodium thiosulfate or sodium

bisulfite.

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Structural Characterization Workflow
The identity and purity of the synthesized 2-(1-benzothiophen-3-yl)oxirane would be

confirmed using a combination of spectroscopic techniques.
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Caption: General Characterization Workflow.

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Expected signals would include aromatic protons from the benzothiophene ring and

protons on the oxirane ring. The oxirane protons typically appear in the 2.5-4.5 ppm region.

[11]

¹³C NMR: Aromatic carbons and two signals for the oxirane carbons, typically in the 40-60

ppm range, are expected.[11]

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously

assigning the proton and carbon signals and confirming the connectivity of the molecule.[12]

General NMR Protocol:
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Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent

(e.g., CDCl₃) in an NMR tube.

Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

Process the data using appropriate software, including Fourier transformation, phase

correction, and baseline correction.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

5.2.2. Mass Spectrometry (MS)

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable.[13][14]

Expected Result: The mass spectrum should show a molecular ion peak (M⁺) or a

protonated molecule peak ([M+H]⁺) corresponding to the calculated molecular weight of

176.24.[15] Fragmentation patterns could provide further structural information.

General MS Protocol:

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or

acetonitrile).

Introduce the sample into the mass spectrometer via direct infusion or coupled with a

chromatographic system (e.g., GC-MS or LC-MS).[13]

Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

5.2.3. Infrared (IR) Spectroscopy

Expected Absorptions:

C-H stretching (aromatic): ~3100-3000 cm⁻¹

C-H stretching (aliphatic): ~3000-2850 cm⁻¹

C=C stretching (aromatic): ~1600-1450 cm⁻¹
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C-O-C stretching (epoxide ring): Characteristic bands around 1250 cm⁻¹ (asymmetric

stretch) and in the 950-810 cm⁻¹ and 880-750 cm⁻¹ regions (symmetric stretches).[16]

The absence of a strong O-H band (around 3200-3600 cm⁻¹) and a C=O band (around

1650-1800 cm⁻¹) would be indicative of a pure epoxide.[17]

General IR Protocol:

For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance

(ATR) accessory.

Place a small amount of the solid sample on the ATR crystal.

Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Perform a background scan prior to the sample scan.

Conclusion
2-(1-Benzothiophen-3-yl)oxirane is a molecule with significant potential as a building block in

medicinal chemistry and drug development. Its predicted physicochemical properties suggest it

is a stable, solid compound at room temperature, soluble in common organic solvents. The key

to its utility lies in the reactivity of the oxirane ring, which allows for the introduction of a variety

of functional groups through nucleophilic ring-opening reactions. The benzothiophene core

provides a scaffold with a proven track record of diverse biological activities. While

experimental data for this specific molecule is lacking, this guide provides a robust framework

for its synthesis, characterization, and potential applications based on established chemical

principles. Further research into this and related compounds is warranted to explore their full

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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